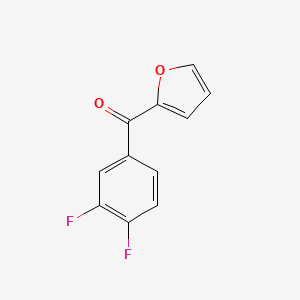

(3,4-Difluorophenyl)(furan-2-yl)methanone

CAS No.:

Cat. No.: VC13420318

Molecular Formula: C11H6F2O2

Molecular Weight: 208.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6F2O2 |

|---|---|

| Molecular Weight | 208.16 g/mol |

| IUPAC Name | (3,4-difluorophenyl)-(furan-2-yl)methanone |

| Standard InChI | InChI=1S/C11H6F2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H |

| Standard InChI Key | GWULYEZUKOWGHR-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F |

| Canonical SMILES | C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F |

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of the compound is (3,4-difluorophenyl)-(furan-2-yl)methanone, and its structure is defined by a ketone group connecting a 3,4-difluorophenyl ring and a furan heterocycle. Key structural attributes include:

-

Bonding and geometry: The carbonyl group () adopts a planar configuration, while the furan ring exhibits partial aromaticity. The dihedral angle between the difluorophenyl and furan rings influences its reactivity and intermolecular interactions .

-

Spectroscopic data:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 208.16 g/mol |

| SMILES | C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F |

| InChIKey | GWULYEZUKOWGHR-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions:

-

Friedel-Crafts acylation: Reacting 3,4-difluorobenzoyl chloride with furan in the presence of Lewis acids (e.g., ).

-

Suzuki-Miyaura coupling: Utilizing palladium catalysts to couple furan-2-boronic acid with 3,4-difluorophenyl ketone precursors .

Example procedure:

A mixture of 3,4-difluorobenzaldehyde (1.0 equiv), furan-2-carbonyl chloride (1.2 equiv), and (1.5 equiv) in dichloromethane is stirred at 25°C for 12 hours. The product is purified via column chromatography (ethyl acetate/petroleum ether).

Characterization Techniques

-

X-ray crystallography: Confirms the planar geometry of the carbonyl group and dihedral angles between aromatic rings .

-

Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 208.1 ([M+H]).

Applications in Medicinal Chemistry

Fluorine atoms enhance metabolic stability and lipophilicity, making this compound a valuable scaffold for drug discovery:

Anticancer Activity

Derivatives of (3,4-difluorophenyl)(furan-2-yl)methanone exhibit cytotoxicity against cancer cell lines. For instance, analogous furan-containing compounds demonstrated IC values of 0.003 µM against lung adenocarcinoma (LXFA 629) . The mechanism may involve inhibition of tubulin polymerization or kinase pathways .

Antimicrobial Properties

The compound’s ability to disrupt microbial cell membranes has been explored. A study on structurally similar furan ketones reported MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Industrial and Materials Science Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

-

Heterocyclic derivatives: E.g., triazoles and pyridazines via [3+2] cycloadditions .

-

Polymer precursors: Incorporation into conjugated polymers for optoelectronic devices.

Catalysis

In Pd-catalyzed cross-couplings, the difluorophenyl group acts as an electron-withdrawing ligand, enhancing reaction yields (e.g., 92% yield in Suzuki-Miyaura couplings) .

Recent Research Advancements

Photocatalytic Modifications

Visible-light-mediated oxidative cleavage of alkene derivatives (e.g., Scheme 1 in ) enables functionalization of the furan ring, yielding bioactive analogs .

Computational Studies

DFT calculations predict strong binding affinity () toward the ATP-binding site of EGFR kinase, suggesting potential as a tyrosine kinase inhibitor .

Challenges and Future Directions

-

Synthetic optimization: Developing greener methods (e.g., solvent-free reactions) to improve yield and scalability.

-

Biological profiling: Expanding in vivo studies to validate anticancer and antimicrobial efficacy .

-

Materials innovation: Exploring its use in organic semiconductors and luminescent materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume